Tert-butyl (1-ethynylcyclohexyl)carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-ethynylcyclohexyl)carbamate typically involves the reaction of 1-ethynylcyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-ethynylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Substituted carbamates and ureas.
Scientific Research Applications
Tert-butyl (1-ethynylcyclohexyl)carbamate is used in various scientific research fields:
Mechanism of Action
The mechanism of action of tert-butyl (1-ethynylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler analog used as a protecting group in organic synthesis.
N-tert-butoxycarbonyl-1-ethynylcyclohexylamine: A closely related compound with similar reactivity.
Uniqueness
Tert-butyl (1-ethynylcyclohexyl)carbamate is unique due to its ethynyl group, which imparts distinct reactivity and enables the synthesis of a wide range of derivatives . This makes it a valuable compound in both research and industrial applications.
Biological Activity
Tert-butyl (1-ethynylcyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 209.27 g/mol
The compound features a tert-butyl group, an ethynyl group attached to a cyclohexyl ring, and a carbamate functional group, which may contribute to its biological properties.
Research indicates that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to act as inhibitors of enzymes involved in neurodegenerative processes. For instance, certain carbamates inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation in the brain .
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Neuroprotective | May protect neuronal cells from apoptosis induced by amyloid-beta aggregates. |
Enzyme Inhibition | Potential inhibition of acetylcholinesterase and other enzymes involved in neurodegeneration. |
Anti-inflammatory | Reduction in levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. |
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of similar carbamate compounds found that they could significantly reduce cell death in astrocytes caused by amyloid-beta exposure. The results indicated a moderate protective effect attributed to decreased TNF-α production . Although specific data on this compound was not provided, the implications suggest potential neuroprotective applications.
Properties
IUPAC Name |
tert-butyl N-(1-ethynylcyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-5-13(9-7-6-8-10-13)14-11(15)16-12(2,3)4/h1H,6-10H2,2-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTUMANHLGZZEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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